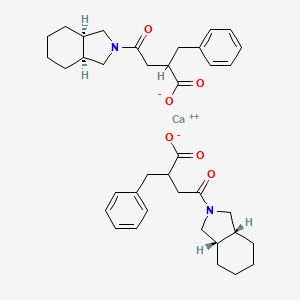

![molecular formula C24H25FO5S B11935140 (1xi)-1,5-Anhydro-1-(3-{[5-(4-fluorophenyl)thiophen-2-yl]methyl}-4-methylphenyl)-D-glucitol CAS No. 1028977-37-8](/img/structure/B11935140.png)

(1xi)-1,5-Anhydro-1-(3-{[5-(4-fluorophenyl)thiophen-2-yl]methyl}-4-methylphenyl)-D-glucitol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Canagliflozin is a medication primarily used to treat type 2 diabetes mellitus. It belongs to the class of sodium-glucose cotransporter-2 (SGLT2) inhibitors, which work by preventing the kidneys from reabsorbing glucose back into the blood, thereby increasing glucose excretion through urine . This mechanism helps in lowering blood sugar levels in patients with type 2 diabetes. Canagliflozin is marketed under various brand names, including Invokana .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Canagliflozin involves multiple steps, starting from the preparation of key intermediates. One common synthetic route includes the following steps :

Preparation of Intermediate III: This involves the reaction of a thiophene derivative with a fluorobenzyl bromide in the presence of a base.

Hydrolysis: The intermediate is then hydrolyzed using hydrochloric acid in a mixture of tetrahydrofuran (THF) and methanol at 30°C for 3 hours.

Purification: The product is extracted using ethyl acetate, followed by drying and filtration to obtain the final compound.

Industrial Production Methods: Industrial production of Canagliflozin often involves the use of advanced techniques such as hot-melt extrusion to improve the solubility and bioavailability of the drug . The process includes:

Mixing: Components are crushed, sieved, and mixed to form a physical mixture.

Extrusion: The mixture is heated to 130°C and extruded using a double-screw hot-melt extruder.

Cooling and Sieving: The extruded product is cooled to room temperature, crushed, and sieved to obtain the final product.

Análisis De Reacciones Químicas

Types of Reactions: Canagliflozin undergoes various chemical reactions, including:

Oxidation: Canagliflozin can be oxidized to form its metabolites.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: Substitution reactions can occur, particularly involving the thiophene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Reagents like halogens and nucleophiles are commonly used.

Major Products: The major products formed from these reactions include various metabolites such as M5, M7, and M9, which are primarily formed through oxidation .

Aplicaciones Científicas De Investigación

Canagliflozin has a wide range of scientific research applications:

Chemistry: It is used as a model compound in the study of SGLT2 inhibitors and their chemical properties.

Biology: Research focuses on its effects on glucose metabolism and renal function.

Mecanismo De Acción

Canagliflozin works by inhibiting the sodium-glucose cotransporter-2 (SGLT2) in the proximal renal tubules . This inhibition prevents the reabsorption of glucose back into the bloodstream, leading to increased glucose excretion through urine. The molecular targets include the SGLT2 proteins, and the pathways involved are primarily related to glucose metabolism and renal function .

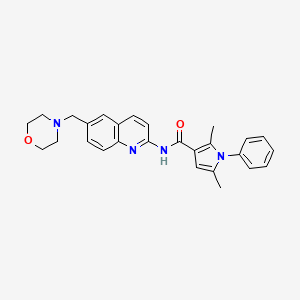

Comparación Con Compuestos Similares

- Dapagliflozin

- Empagliflozin

- Ertugliflozin

Comparison:

- Efficacy: Canagliflozin has shown slightly higher efficacy at lowering HbA1c levels compared to other SGLT2 inhibitors .

- Safety: All SGLT2 inhibitors have a similar safety profile, with common side effects including urinary tract infections and genital infections .

- Unique Features: Canagliflozin is unique in its ability to significantly reduce the risk of cardiovascular events in patients with type 2 diabetes .

Propiedades

Número CAS |

1028977-37-8 |

|---|---|

Fórmula molecular |

C24H25FO5S |

Peso molecular |

444.5 g/mol |

Nombre IUPAC |

(3R,4R,5S,6R)-2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C24H25FO5S/c1-13-2-3-15(24-23(29)22(28)21(27)19(12-26)30-24)10-16(13)11-18-8-9-20(31-18)14-4-6-17(25)7-5-14/h2-10,19,21-24,26-29H,11-12H2,1H3/t19-,21-,22+,23-,24?/m1/s1 |

Clave InChI |

XTNGUQKDFGDXSJ-KKEQRHKBSA-N |

SMILES isomérico |

CC1=C(C=C(C=C1)C2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F |

SMILES canónico |

CC1=C(C=C(C=C1)C2C(C(C(C(O2)CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![14-[[[(2S)-1,4-dioxan-2-yl]methyl-methylsulfamoyl]amino]-5-(1-methylpyrazol-4-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaene](/img/structure/B11935059.png)

![(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)-N-[4-(hydroxymethyl)phenyl]pentanamide](/img/structure/B11935082.png)

![N-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methyl-1-[1-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]ethyl]indole-3-carboxamide](/img/structure/B11935087.png)

![N-((4-(Benzo[d]oxazol-2-yl)phenyl)carbamothioyl)-2-naphthamide](/img/structure/B11935089.png)

![N-(5-Chloro-2-{(E)-3-[9-(4-fluorobenzyl)-3-oxa-7,9-diazabicyclo[3.3.1]non-7-yl]-3-oxopropenyl}-4-methoxyphenyl)-acetamide](/img/structure/B11935100.png)

![5-[(3S,5S,8R,9R,10R,13R,14S,17R)-3,5,14-trihydroxy-10,13-dimethyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pyran-2-one](/img/structure/B11935104.png)

![4-(3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-hydroxypentanoic acid](/img/structure/B11935112.png)

![butanedioate;1-[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]-N-methylmethanesulfonamide](/img/structure/B11935122.png)

![4-[(4,5-dimethyl-1,3-thiazol-2-yl)diazenyl]-5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-4H-pyrazol-3-one](/img/structure/B11935124.png)

![[13-Hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-19-(prop-2-enylamino)-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate;hydrochloride](/img/structure/B11935136.png)